

# Addressing confounding factors in UBX1325 clinical trial data analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | UBX1325   |           |
| Cat. No.:            | B10861950 | Get Quote |

# Technical Support Center: UBX1325 Clinical Trial Data Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing data from clinical trials of **UBX1325**. The focus is on identifying and addressing potential confounding factors to ensure a robust interpretation of the trial results.

## Frequently Asked Questions (FAQs)

Q1: What is **UBX1325** and what is its mechanism of action?

A1: **UBX1325** (foselutoclax) is an investigational senolytic small molecule designed to treat age-related retinal diseases.[1][2] It is a potent inhibitor of Bcl-xL, a protein that senescent cells rely on for survival.[3][4][5] By selectively inhibiting Bcl-xL, **UBX1325** is believed to induce apoptosis (programmed cell death) in senescent cells that accumulate in the retina and contribute to the pathology of diseases like Diabetic Macular Edema (DME) and wet Age-Related Macular Degeneration (wAMD).[2][6][7] The elimination of these cells is thought to reduce inflammation, decrease vascular leakage, and promote vascular remodeling.[7][8]





Click to download full resolution via product page

Caption: UBX1325 Mechanism of Action.

Q2: What are the key clinical trials for **UBX1325** and their primary outcomes?

A2: **UBX1325** has been evaluated in several key clinical trials for DME and wAMD. The primary efficacy endpoint in these studies is typically the mean change from baseline in Best-Corrected Visual Acuity (BCVA).[9][10]



| Trial Name | Phase | Indication                                           | Comparator  | Key Reported<br>Outcomes                                                                                                                                                                                            |
|------------|-------|------------------------------------------------------|-------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| BEHOLD     | 2     | Diabetic Macular<br>Edema (DME)                      | Sham        | A single UBX1325 injection led to a statistically significant gain of +6.2 ETDRS letters from baseline at 48 weeks. 53% of patients were rescue-free through 48 weeks vs. 22% in the sham arm.[3]                   |
| ENVISION   | 2     | Wet Age-Related<br>Macular<br>Degeneration<br>(wAMD) | Aflibercept | Did not meet the primary non-inferiority endpoint vs. aflibercept at 24 weeks. However, it showed potential in reducing treatment burden, with 40% of patients not needing anti-VEGF rescue through 48 weeks.[4][7] |
| ASPIRE     | 2b    | Diabetic Macular<br>Edema (DME)                      | Aflibercept | UBX1325 was<br>shown to be non-<br>inferior to                                                                                                                                                                      |



aflibercept at most time points through 36 weeks in patients with an inadequate response to prior anti-VEGF therapy.[10][11]

Q3: What is a confounding factor in the context of a clinical trial?

A3: A confounding factor (or confounder) is an external variable that is associated with both the treatment (e.g., **UBX1325** vs. control) and the outcome (e.g., change in BCVA).[12] This can distort the observed relationship between the treatment and the outcome, leading to a biased estimate of the true treatment effect. For a variable to be a confounder, it must not be on the causal pathway between the exposure and the outcome.[13]



Click to download full resolution via product page

**Caption:** Relationship between treatment, outcome, and a confounder.



Q4: What are the most likely confounding factors in the **UBX1325** clinical trials?

A4: Based on the study designs and patient populations in the BEHOLD, ENVISION, and ASPIRE trials, several variables could act as confounders. These trials often enroll patients with persistent disease despite previous treatments.[9][10][14] Potential confounding factors include:

- Baseline Disease Severity: Patients with worse baseline BCVA or higher central subfield thickness (CST) may have a different prognosis or response to treatment.
- Duration of Disease: The length of time a patient has had DME or wAMD could influence the treatment effect.[7]
- Prior Treatment History: The type, frequency, and response to previous anti-VEGF therapies can create significant differences between patient groups.[9][11]
- Patient Demographics: Factors such as age and sex can be associated with disease progression.
- Systemic Health Status: For DME trials, factors like HbA1c levels (glycemic control) and duration of diabetes are critical potential confounders.[7]

## **Troubleshooting Guides**

Problem: My analysis shows a significant difference in baseline characteristics (e.g., BCVA, CST) between the **UBX1325** and control arms. How do I address this?

Solution: While randomization aims to balance baseline characteristics, imbalances can occur by chance, especially in smaller studies.[15] If you observe a clinically meaningful imbalance, it's crucial to perform adjusted analyses to account for the potential confounding.

Experimental Protocol: Addressing Baseline Imbalance

 Quantify the Imbalance: Use standardized mean differences (SMDs) to quantify the imbalance for each baseline covariate. An SMD > 0.1 is often considered indicative of a meaningful imbalance.



- Select an Adjustment Method: Choose a statistical method to adjust for the imbalanced covariate(s). The most common and robust method is Analysis of Covariance (ANCOVA).[12]
- Perform ANCOVA:
  - Model Specification: The model should include the outcome variable (e.g., change in BCVA from baseline to the endpoint) as the dependent variable.
  - Independent Variables: Include the treatment group (UBX1325 vs. control) as the main independent variable of interest.
  - Covariates: Include the imbalanced baseline characteristic (e.g., baseline BCVA) as a covariate in the model.
- Interpret the Adjusted Results: The output of the ANCOVA model will provide an adjusted estimate of the treatment effect, which represents the effect of UBX1325 after accounting for the influence of the baseline imbalance.[13] Compare this adjusted estimate to your unadjusted (crude) estimate. A difference of 10% or more suggests that confounding was present.[13]



Click to download full resolution via product page

**Caption:** Workflow for addressing baseline imbalance.

Problem: How do I perform a stratified analysis to control for a key confounder like prior anti-VEGF treatment burden?

## Troubleshooting & Optimization





Solution: Stratification is a direct method to control for a single, strong categorical confounder. [12][13] It involves analyzing the treatment effect within different subgroups (strata) of the confounding variable and then, if appropriate, pooling the results.

Experimental Protocol: Stratified Analysis for Prior Treatment

- Define Strata: Categorize the confounding variable, "prior anti-VEGF treatment," into clinically relevant strata. For example:
  - Stratum 1: Low Burden (e.g., 2-3 injections in the prior 6 months)
  - Stratum 2: High Burden (e.g., ≥4 injections in the prior 6 months)
- Analyze Within Strata: Calculate the treatment effect (e.g., difference in mean BCVA change between UBX1325 and control) separately within each stratum.
- Assess for Interaction (Effect Modification): Compare the treatment effects across the strata.
   If the effects are significantly different (e.g., UBX1325 is highly effective in the "High Burden" group but not in the "Low Burden" group), this suggests an interaction (effect modification), and you should report the stratum-specific results separately.
- Pool the Results (if no interaction): If the treatment effects are similar across strata, you can
  calculate a pooled or adjusted estimate of the overall treatment effect using a method like the
  Mantel-Haenszel technique.[16] This provides a single summary measure of the treatment
  effect, adjusted for the confounding variable.





Click to download full resolution via product page

**Caption:** Logical flow of a stratified data analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. foselutoclax | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. retina-specialist.com [retina-specialist.com]

## Troubleshooting & Optimization





- 3. UNITY Biotechnology Announces Positive 48-Week Results from Phase 2 BEHOLD Study of UBX1325 in Patients with Diabetic Macular Edema | Unity Biotechnology [ir.unitybiotechnology.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. modernretina.com [modernretina.com]
- 7. medpagetoday.com [medpagetoday.com]
- 8. UNITY Biotechnology Announces First Patient Dosed in Phase 1 Study of UBX1325 in Diabetic Macular Edema - - Modern Optometry [modernod.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Unity reports trial results of diabetic macular oedema therapy [clinicaltrialsarena.com]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. How to control confounding effects by statistical analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing bias: the importance of considering confounding PMC [pmc.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Clinical trials: how to assess confounding and why so PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [Addressing confounding factors in UBX1325 clinical trial data analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861950#addressing-confounding-factors-inubx1325-clinical-trial-data-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com